Cas no 363134-99-0 (D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate)

D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate 化学的及び物理的性質
名前と識別子
-
- D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate
- D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, diacetate
-
- インチ: 1S/C10H13BrO5/c1-6(12)15-8-3-4-14-9(5-11)10(8)16-7(2)13/h3-4,8-10H,5H2,1-2H3/t8-,9-,10+/m1/s1
- InChIKey: DQNFCLGVUNVEDP-BBBLOLIVSA-N
- ほほえんだ: O([C@@H]1[C@H](OC=C[C@H]1OC(=O)C)CBr)C(=O)C
じっけんとくせい
- 密度みつど: 1.48±0.1 g/cm3(Predicted)
- ふってん: 342.7±42.0 °C(Predicted)
D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2078779-250mg |
D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, diacetate |
363134-99-0 | 95% | 250mg |
¥1947.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2078779-100mg |
D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, diacetate |
363134-99-0 | 95% | 100mg |
¥1264.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2078779-1g |
D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, diacetate |
363134-99-0 | 95% | 1g |
¥4504.00 | 2024-05-16 |
D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate 関連文献
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetateに関する追加情報
D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate (CAS No. 363134-99-0): A Comprehensive Overview in Modern Chemical Biology
D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate (CAS No. 363134-99-0) is a highly specialized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure and unique functional groups, plays a pivotal role in various biochemical pathways and drug development processes.
The molecular structure of D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate encompasses a hexose backbone with modifications that include a bromine substituent at the 6-position and acetyl groups at the 3 and 4 positions. These modifications contribute to its distinct chemical properties and biological activities. The presence of the bromine atom, in particular, makes it a valuable intermediate in synthetic chemistry and a potential candidate for modulating enzymatic reactions.
In recent years, there has been a surge in research focused on the applications of such structurally complex carbohydrates in drug discovery and development. The unique properties of D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate have made it a subject of intense study for its potential role in synthesizing novel therapeutic agents. Specifically, its ability to serve as a precursor for glycosylated compounds has opened up new avenues in the design of carbohydrate-based drugs.
One of the most compelling aspects of this compound is its utility in the synthesis of glycosidase inhibitors. Glycosidases are enzymes that play crucial roles in various metabolic pathways and are often targeted in the development of drugs for diseases such as cancer and infectious disorders. The acetyl groups in D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate provide a scaffold for designing molecules that can selectively inhibit these enzymes without causing significant side effects.
Recent studies have highlighted the compound's potential in developing antiviral agents. The bromine substituent at the 6-position enhances its reactivity with nucleoside analogs, making it an excellent candidate for creating inhibitors that target viral replication mechanisms. This has been particularly relevant in the context of emerging viral threats where rapid development of antiviral drugs is essential.
The pharmaceutical industry has also explored the use of D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate as a building block for more complex molecules. Its structural features allow for further functionalization through various chemical reactions such as halogenation and acetylation. These modifications can be tailored to produce derivatives with enhanced biological activity and improved pharmacokinetic properties.
In addition to its applications in drug development, this compound has shown promise in materials science. Researchers have been investigating its use as a monomer or intermediate in the synthesis of polymers with unique properties. These polymers could find applications in biodegradable materials and advanced drug delivery systems.
The synthesis of D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate is another area where significant advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes. These improvements have not only reduced costs but also enhanced the availability of this compound for research purposes.
The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Advanced computational models have been developed to predict its interactions with biological targets and to optimize its synthesis. These models provide valuable insights into the compound's mechanism of action and help guide the design of more effective derivatives.
Ethical considerations are also an important aspect when working with such specialized compounds. Ensuring responsible handling and disposal practices is crucial to minimize environmental impact and to promote safe research environments. Collaborative efforts between academia and industry are essential to establish best practices that can be widely adopted.
The future prospects for D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate are bright given its diverse applications and potential for further innovation. As research continues to uncover new uses for this compound، it is likely to play an increasingly important role in both academic research and industrial applications.
363134-99-0 (D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate) 関連製品
- 2034477-72-8(1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2173999-14-7(ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate)
- 2640889-41-2(2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile)
- 2580093-69-0(ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate)
- 2022628-68-6(Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel-)
- 2138341-91-8(5-(3-chloropropanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione)
- 852369-17-6(N-(3-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide)
- 2243503-53-7(Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate)
- 1281687-92-0((E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide)
- 1415392-53-8(12-Cyanododecylphosphonic acid)




